tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a piperidine ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate typically involves multiple steps, including the formation of the piperidine ring and the introduction of the tert-butyl and carbamate groups. One common method involves the reaction of a piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an alcohol, while reduction can produce an amine .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It can serve as a protecting group for amines during multi-step synthetic processes .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or receptor ligands .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may be a candidate for drug development targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways . The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl methyl(piperidin-4-yl)carbamate
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl piperidin-4-ylcarbamate
Uniqueness
tert-Butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate is unique due to its specific substitution pattern on the piperidine ring and the presence of both tert-butyl and carbamate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate is a synthetic organic compound with a complex structure that incorporates a tert-butyl group, a carbamate functional group, and a piperidine ring. Its molecular formula is C15H30N2O2, with a molecular weight of 270.41 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand.
Chemical Structure
The unique structural features of this compound are significant for its biological activity. The presence of the piperidine ring and the specific substitution pattern on this ring may influence its interaction with biological targets.
Feature | Description |
---|---|
Molecular Formula | C15H30N2O2 |
Molecular Weight | 270.41 g/mol |
Functional Groups | Tert-butyl, carbamate, piperidine |
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. The mechanism of action likely involves binding to active sites of enzymes, thereby modulating their activity. Such interactions are crucial for its potential application in drug design.
- Target Enzymes : Preliminary studies suggest activity against serine peptidases and other relevant enzymes.
- Inhibition Potency : The compound's inhibitory potency is still under investigation, with ongoing studies aimed at quantifying IC50 values.
Receptor Binding
The compound is also being evaluated for its potential as a receptor ligand. Its ability to bind to specific receptors could make it valuable in the treatment of various conditions.
- Receptor Types : Focus is placed on G-protein coupled receptors (GPCRs) and other relevant targets.
- Binding Affinity : Studies are ongoing to determine the binding affinity and specificity of the compound towards these receptors.
Study 1: In Vitro Assessment
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound on various cancer cell lines.
- Cell Lines Tested : Human lung fibroblast (MRC-5), breast adenocarcinoma (MCF-7), and neuroblastoma (SH-SY5Y).
- Findings : Minimal cytotoxic effects were observed even at higher concentrations (up to 10 µM), suggesting a favorable safety profile for further development.
Study 2: Structure–Activity Relationship (SAR)
A series of derivatives were synthesized to explore the structure–activity relationship concerning enzyme inhibition.
Compound | IC50 Value (nM) | Remarks |
---|---|---|
tert-butyl N-[...]-carbamate | TBD | Promising candidate for further studies |
Derivative A | TBD | Enhanced potency compared to parent compound |
Derivative B | TBD | Exhibited lower metabolic stability |
Properties
Molecular Formula |
C15H30N2O2 |
---|---|
Molecular Weight |
270.41 g/mol |
IUPAC Name |
tert-butyl N-(2-methyl-4-piperidin-2-ylbutan-2-yl)carbamate |
InChI |
InChI=1S/C15H30N2O2/c1-14(2,3)19-13(18)17-15(4,5)10-9-12-8-6-7-11-16-12/h12,16H,6-11H2,1-5H3,(H,17,18) |
InChI Key |
FKCRRKKQEMLZEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCC1CCCCN1 |
Origin of Product |
United States |
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